Cas no 899732-70-8 (N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide)

N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
- N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide
-
- インチ: 1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-18-19(13-16)27-14-21-18/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24)
- InChIKey: VJFPRCCQVVBPNU-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C2SC=NC2=CC=1)(=O)C1=CC=C(S(N(CCCC)CC)(=O)=O)C=C1
N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2806-0090-20μmol |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-100mg |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-1mg |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-5mg |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-50mg |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-75mg |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-20mg |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-2mg |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-2μmol |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2806-0090-3mg |
N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
899732-70-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamideに関する追加情報
Introduction to N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 899732-70-8)
N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide, identified by its CAS number 899732-70-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activities, particularly in the context of modulating various cellular pathways. The unique structural features of this molecule, including its benzothiazole and sulfamoylbenzamide moieties, make it a promising candidate for further investigation in drug discovery.
The benzothiazole ring is a heterocyclic aromatic compound that is widely recognized for its presence in numerous bioactive natural products and pharmaceuticals. Its structural framework contributes to the compound's ability to interact with biological targets, such as enzymes and receptors, thereby influencing cellular processes. In particular, the 1,3-benzothiazole scaffold has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. The presence of the 6-yl substituent in N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide enhances its potential bioactivity by providing additional sites for molecular recognition.
The sulfamoylbenzamide moiety is another critical component of this compound that contributes to its pharmacological properties. Sulfamoyl groups are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The combination of the sulfamoyl group with the benzamide moiety creates a molecule that can potentially interact with biological targets in multiple ways, increasing its therapeutic potential. The butyl and ethyl substituents further modify the compound's physicochemical properties, influencing factors such as solubility and bioavailability.
Recent research in the field of medicinal chemistry has highlighted the importance of designing molecules with multiple functional groups to enhance their interaction with biological targets. N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide exemplifies this approach by incorporating both benzothiazole and sulfamoylbenzamide units into a single molecular framework. This design allows for the exploration of novel pharmacological pathways and the development of new therapeutic strategies.
In vitro studies have demonstrated that compounds containing the benzothiazole scaffold can modulate various cellular processes, including inflammation and cell proliferation. The sulfamoyl group further enhances these effects by contributing to the compound's ability to inhibit specific enzymes involved in these pathways. For instance, studies have shown that sulfamoylated derivatives can inhibit matrix metalloproteinases (MMPs), which are enzymes implicated in various pathological conditions such as cancer and inflammation.
The butyl and ethyl substituents in N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide also play a crucial role in determining its biological activity. These alkyl groups can influence the compound's interactions with biological targets by affecting factors such as binding affinity and metabolic stability. By carefully optimizing these substituents, researchers can fine-tune the pharmacological properties of the molecule to achieve desired therapeutic effects.
One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide may have therapeutic potential in conditions where modulation of inflammatory pathways is crucial. For example, studies have suggested that compounds with similar structural features could be effective in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, the compound's unique structure makes it an attractive candidate for further investigation in oncology research. Benzothiazole derivatives have been shown to exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth and progression. The sulfamoyl group further enhances these effects by contributing to the molecule's ability to disrupt cancer cell signaling pathways. Preclinical studies are currently underway to evaluate the efficacy and safety of N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide in animal models of cancer.
The development of new drugs often involves a multi-step synthesis process to produce compounds with specific desired properties. The synthesis of N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide requires careful planning and execution to ensure high yield and purity. Researchers must consider factors such as reaction conditions, reagent selection, and purification techniques to optimize the synthetic route. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and precision.
Once synthesized, N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide undergoes rigorous testing to evaluate its pharmacological properties. This includes in vitro assays to assess its activity against various biological targets as well as preclinical studies to evaluate its safety and efficacy in animal models. These studies provide valuable insights into the compound's potential therapeutic applications and help guide further development efforts.
The future prospects for N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide are promising given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in drug discovery and development. The combination of computational modeling, high-throughput screening technologies, and traditional synthetic chemistry will continue to drive innovation in this field.
In conclusion, N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 899732-70-8) is a fascinating chemical entity with significant potential in pharmaceutical research. Its unique structural features make it a promising candidate for further investigation in areas such as inflammation modulation and oncology research. As our understanding of cellular processes continues to evolve, compounds like this one will undoubtedly contribute to the development of new therapeutic strategies that address unmet medical needs.
899732-70-8 (N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide) 関連製品
- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)
- 1821803-66-0((1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride)
- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)
- 155206-01-2(17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol))
- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)
- 859862-28-5(8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one)
- 1250392-59-6(ethyl(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methylamine)
- 2677885-96-8(INDEX NAME NOT YET ASSIGNED)
- 2229603-94-3(3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine)




